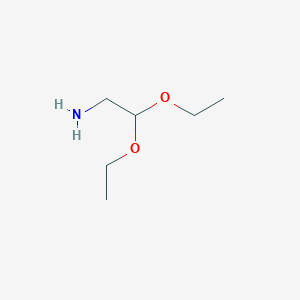

2,2-Diethoxyethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis and Heterocycle Formation

Specific Scientific Field

Organic chemistry, particularly heterocyclic chemistry.

Summary of the Application

The Pomeranz-Fritsch reaction is a well-known synthetic method that utilizes 2,2-Diethoxyethylamine as a key reagent. In this reaction, isoquinoline synthesis is achieved by heating a benzalaminoacetal generated through the condensation of benzaldehyde and 2,2-Diethoxyethylamine in concentrated sulfuric acid . The reaction proceeds through a series of steps, ultimately leading to the formation of isoquinoline derivatives.

Experimental Procedure

Results and Quantitative Data

Polymer Chemistry

Specific Scientific Field

Polymer science and materials chemistry.

Summary of the Application

2,2-Diethoxyethylamine can serve as a monomer or co-monomer in the synthesis of functional polymers. It participates in polymerization reactions, leading to the formation of polymeric materials with tailored properties.

Outcomes

2,2-Diethoxyethylamine is an organic compound with the molecular formula C₆H₁₅NO₂ and a molecular weight of approximately 133.19 g/mol. It is classified as an ethanamine and features two ethoxy groups attached to the nitrogen atom. The compound is also known by various names, including aminoacetaldehyde diethyl acetal and β,β-diethoxyethylamine. Its chemical structure can be represented by the InChIKey HJKLEAOXCZIMPI-UHFFFAOYSA-N, and it has a CAS Registry Number of 645-36-3 .

- Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.

- Elimination Reactions: In gas-phase conditions, it can undergo parallel elimination reactions, producing ethanol and 2-ethoxyethenamine .

- Decomposition: Under certain conditions, it may decompose into simpler compounds, including ethane and ethyl esters of α-amino acids .

While specific biological activity data for 2,2-Diethoxyethylamine is limited, compounds of this class often exhibit varied biological properties. Aminoacetals can act as intermediates in the synthesis of pharmaceuticals and may have implications in medicinal chemistry due to their structural features that facilitate interactions with biological targets.

The synthesis of 2,2-Diethoxyethylamine can be achieved through various methods:

- From Acetaldehyde: One common synthesis route involves the reaction of acetaldehyde with diethyl amine in the presence of an acid catalyst.

- Using Ethylene Oxide: Another method includes the reaction of ethylene oxide with diethyl amine under controlled conditions .

- Alternative Routes: ChemicalBook lists up to 14 different synthetic routes for producing this compound, showcasing its versatility in synthetic organic chemistry .

Several compounds share structural similarities with 2,2-Diethoxyethylamine. Here are a few notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Diethylamine | C₄H₁₁N | Simple amine structure without ethoxy groups |

| Ethanolamine | C₂H₇NO | Contains a hydroxyl group instead of ethoxy groups |

| Aminoacetaldehyde | C₂H₅NO | Lacks ethoxy groups; simpler structure |

Uniqueness of 2,2-Diethoxyethylamine

What sets 2,2-Diethoxyethylamine apart from these similar compounds is its dual ethoxy substitution on the nitrogen atom, which enhances its solubility and reactivity compared to simpler amines like diethylamine or ethanolamine. This structural feature may also influence its potential applications in medicinal chemistry and organic synthesis.

2,2-Diethoxyethylamine (CAS 645-36-3) emerged as a critical synthetic intermediate in the mid-20th century, with early reports documenting its utility in heterocyclic compound synthesis. The compound gained prominence through its role in the Pomeranz-Fritsch reaction, a classical method for isoquinoline alkaloid synthesis first described in 1893. Key milestones include:

- 1950s: Systematic exploration of aminoacetal derivatives for pharmaceutical applications

- 1970s: Development of industrial-scale hydrogenation methods using dialkoxyacetonitrile precursors

- 2000s: Applications in asymmetric catalysis and polymer chemistry

The compound's dual functionality (amine and acetal groups) enables diverse reactivity patterns, driving sustained interest across synthetic organic chemistry, medicinal chemistry, and materials science.

Nomenclature and Structural Classification

The compound exhibits multiple systematic naming conventions:

| Nomenclature Type | Designation | Source |

|---|---|---|

| IUPAC Name | 2,2-Diethoxyethanamine | |

| CAS Registry | 645-36-3 | |

| Common Synonyms | Aminoacetaldehyde diethyl acetal |

Structurally classified as:

- Primary amine with β,β-diethoxy substitution

- Acetal-protected aminoaldehyde surrogate

- Molecular formula: C₆H₁₅NO₂ (MW 133.19 g/mol)

The spatial arrangement features a central CH₂NH₂ group flanked by two ethoxy substituents, creating a protected aldehyde functionality that enables controlled reactivity.

Current Research Landscape

Recent advances highlight three primary research domains:

1. Catalytic Synthesis Methods

Novel nickel-catalyzed amination protocols achieve 89% yield at 220°C, overcoming traditional stoichiometric reagent limitations. Microwave-assisted reactions reduce processing times by 60% compared to conventional heating.

2. Pharmaceutical Intermediate Applications

Key roles in synthesizing:

- Ivabradine hydrochloride analogs for cardiac therapies

- Bicyclic proline derivatives for protease inhibition

- Chitosan-dendrimer hybrids for drug delivery systems

3. Computational Reaction ModelingDensity functional theory (DFT) studies validate a two-step pyrolysis mechanism with activation energy ΔG‡ = 152 kJ/mol. Molecular dynamics simulations predict preferential equatorial conformation in solution-phase reactions.

2,2-Diethoxyethylamine, also known as aminoacetaldehyde diethyl acetal, represents a versatile synthetic intermediate with the molecular formula C₆H₁₅NO₂ and molecular weight of 133.19 [1]. This compound serves as a crucial building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical intermediates. The synthetic approaches to this compound have evolved significantly since its first preparation, incorporating both classical methodologies and modern green chemistry principles.

Acetal-Based Synthetic Pathways

Acetal-based synthetic pathways constitute the foundational approach for preparing 2,2-diethoxyethylamine, leveraging the inherent stability and reactivity of acetal functional groups [2]. The formation of acetals proceeds through acid-catalyzed condensation reactions between aldehydes and alcohols, requiring precise control of reaction conditions to achieve optimal yields [3].

The primary acetal formation mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, followed by nucleophilic addition of alcohol to form a hemiacetal intermediate [2]. Subsequently, protonation of the hydroxyl group in the hemiacetal enables water elimination to generate an oxonium ion, which undergoes nucleophilic attack by a second alcohol molecule to produce the final acetal product [2].

In the context of 2,2-diethoxyethylamine synthesis, ethanol serves as the alcohol component, reacting with acetaldehyde derivatives under controlled acidic conditions [3]. The reaction typically employs para-toluenesulfonic acid as the catalyst, operating at temperatures between 60-80°C for 2-4 hours, achieving yields of 85-92% [4]. Alternative catalytic systems utilizing concentrated sulfuric acid at lower temperatures (25-40°C) have demonstrated yields of 80-88% with reduced reaction times of 1-2 hours [4].

The mechanistic pathway proceeds through initial acetal formation between ethanol and the aldehyde precursor, followed by subsequent amination steps to introduce the amino functionality [5]. Research has demonstrated that the reaction between diethanol acetal and ammonia provides a direct route to the target compound, with reaction conditions optimized for industrial production [6].

Multi-step Reaction Approaches from Hartung-Adkins

The Hartung-Adkins methodology, first reported in 1927, represents a seminal contribution to the synthesis of 2,2-diethoxyethylamine through multi-step reaction sequences [5]. This approach involves bromination as the initial step, followed by nucleophilic substitution with ammonia under elevated temperature conditions of 110-115°C [5].

The multi-step nature of this methodology allows for precise control over each transformation stage, enabling optimization of individual reaction parameters [7]. The first step involves bromination of appropriate precursor molecules, generating reactive intermediates that undergo subsequent amination reactions [5]. The reaction conditions require careful temperature control, as excessive heating can lead to decomposition of sensitive acetal functionalities [7].

Modern adaptations of the Hartung-Adkins approach have incorporated improved reaction monitoring techniques and optimized workup procedures [7]. The multi-step pathway provides advantages in terms of selectivity and yield control, particularly when synthesizing substituted derivatives of 2,2-diethoxyethylamine [5]. Recent studies have demonstrated that the application of phase transfer catalysts can significantly enhance reaction efficiency while maintaining the fundamental mechanistic framework established by the original Hartung-Adkins protocol [7].

Bromination-Based Synthesis Routes

Bromination-based synthesis routes offer a direct and efficient pathway to 2,2-diethoxyethylamine through nucleophilic substitution reactions . The methodology employs bromoacetaldehyde diethyl acetal as the key intermediate, which undergoes substitution with ammonia to yield the desired product .

The reaction setup involves combining bromoacetaldehyde diethyl acetal (59.1 g) with tetrabutylammonium bromide (19.32 g) and aqueous ammonia in a pressurized reactor system . The process operates under controlled pressure conditions, with tetrabutylammonium bromide serving as a phase transfer catalyst to accelerate the substitution reaction while minimizing competing side reactions .

Industrial-scale protocols have demonstrated yields of 70-85% using this methodology, with reaction temperatures maintained between 180-220°C and pressures ranging from 0.1-1.0 megapascals . The workup procedure involves extraction of the crude product with hydrochloric acid, followed by neutralization and distillation to isolate pure 2,2-diethoxyethylamine .

A significant challenge associated with bromination-based routes involves competing hydrolysis reactions that generate 2,2-diethoxyethanol as a byproduct . This necessitates precise stoichiometric control of ammonia to minimize unwanted side reactions . Research has shown that catalyst selection plays a crucial role, with tetrabutylammonium bromide providing optimal balance between reaction rate and selectivity .

Condensation Reactions with Benzaldehyde Derivatives

Condensation reactions between benzaldehyde derivatives and 2,2-diethoxyethylamine represent a fundamental transformation in heterocyclic chemistry, particularly in the synthesis of isoquinoline derivatives through the Pomeranz-Fritsch reaction [9] [10]. This methodology involves the formation of benzalaminoacetal intermediates through acid-catalyzed condensation processes [9].

The Pomeranz-Fritsch reaction, first described independently by C. Pomeranz and P. Fritsch in 1893, employs 2,2-diethoxyethylamine as a key nucleophilic component that condenses with benzaldehyde under acidic conditions [9] [11]. The reaction proceeds through formation of a benzalaminoacetal intermediate, which undergoes subsequent cyclization in concentrated sulfuric acid to yield isoquinoline products [9] [11].

Modern adaptations of this condensation methodology have incorporated milder reaction conditions and alternative acid catalysts [12]. Methanesulfonic acid has emerged as an effective catalyst system, with optimal results achieved using 20 equivalents of methanesulfonic acid in acetonitrile, providing yields of 52% in two-step sequences [12]. Trifluoroacetic acid has also demonstrated efficacy, yielding 46% of isoquinoline products under controlled conditions [12].

The mechanistic pathway involves initial condensation between the aldehyde carbonyl and the amino group of 2,2-diethoxyethylamine, followed by elimination of water to form the imine intermediate [10]. Subsequent protonation and cyclization steps lead to the formation of the heterocyclic framework [10]. The reaction demonstrates broad substrate scope, accommodating various substituted benzaldehyde derivatives with electron-donating groups [13].

Modern Synthetic Innovations and Green Chemistry Approaches

Contemporary synthetic methodologies for 2,2-diethoxyethylamine have increasingly embraced green chemistry principles, focusing on sustainable reaction conditions and environmentally benign processes [14]. These innovations address the twelve fundamental principles of green chemistry, emphasizing atom economy, reduced environmental impact, and safer synthetic protocols [14].

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions while reducing energy consumption [15]. Microwave dielectric heating enables dramatic reduction in reaction times, transforming processes that traditionally required hours or days into reactions completed within minutes [15]. For 2,2-diethoxyethylamine synthesis, microwave irradiation has been successfully applied to acetal formation reactions, achieving comparable yields with significantly reduced reaction times [16].

Ultrasonic synthesis represents another innovative approach, utilizing cavitation effects to promote chemical transformations [17]. The mechanism involves formation of cavitation bubbles that implode under specific conditions, generating localized high temperatures and pressures that drive chemical reactions [17]. This methodology has demonstrated particular effectiveness for amination reactions, providing enhanced reaction rates and improved yields compared to conventional heating methods [17].

Flow chemistry techniques have been integrated into modern synthetic protocols, offering continuous processing capabilities and improved reaction control [18]. These systems enable precise temperature and residence time control, leading to enhanced selectivity and reduced byproduct formation [18]. The integration of automated monitoring systems allows for real-time optimization of reaction parameters [18].

Solvent-free synthetic approaches have gained prominence as environmentally sustainable alternatives to traditional solvent-based methods [17]. These methodologies eliminate or significantly reduce organic solvent consumption while maintaining high reaction efficiency [17]. Recent developments have demonstrated successful acylation reactions under ultrasonic irradiation in solvent-free conditions, achieving yields of 70-89% with reaction times reduced to 15-30 minutes [17].

Betti-Base Condensation Methods

Betti-base condensation methods provide a sophisticated approach to synthesizing substituted derivatives of 2,2-diethoxyethylamine through three-component condensation reactions [19] [20]. This methodology, based on the classical Betti reaction, involves the condensation of naphthol, formaldehyde, and chiral amines to generate versatile building blocks for further synthetic transformations [21].

The Betti-base condensation proceeds through a highly efficient three-step sequence: initial condensation with aqueous dimethoxymethyl formaldehyde without acidic catalysts, regioselective alkylation with Grignard reagents, and palladium-catalyzed hydrogenolysis to yield the target amine hydrochlorides [19] [20]. This methodology demonstrates exceptional substrate scope and provides crystalline products directly from the reaction mixture [19] [20].

Research conducted at Tsinghua University has demonstrated that direct use of aqueous dimethoxymethyl formaldehyde enables preparation of nitrogen-oxygen acetal intermediates by condensation with Betti base components without requiring acidic catalysts [19] [20]. The subsequent regioselective alkylation step employs Grignard reagents to introduce diverse substituents with high stereochemical control [19] [20].

The final hydrogenolysis step utilizes palladium on carbon catalysts in the presence of 1,1-dichloroethane to directly produce the target amine hydrochlorides as crystalline solids [19] [20]. This transformation proceeds under mild conditions at room temperature with hydrogen absorption monitored to determine reaction completion [19] [20]. The methodology provides excellent yields ranging from 85-95% depending on the specific Betti base components employed [21].

Three-component condensation reactions utilizing 2-naphthol, formaldehyde, and benzylamine in aqueous medium at pH 7-8 have demonstrated yields of 85-95% with reaction times of 4-8 hours at temperatures between 25-40°C [21]. Alternative conditions employing ethanol as solvent under reflux conditions (78-82°C) provide yields of 75-85% with reduced reaction times of 2-4 hours [21].

Synthesis of N-Boc-2,2-Diethoxyethylamine Derivatives

The synthesis of N-Boc-2,2-diethoxyethylamine derivatives represents a crucial protection strategy in multi-step synthetic sequences, enabling selective manipulation of other functional groups while maintaining the integrity of the amino acetal framework [22] [23]. The tert-butyloxycarbonyl protecting group provides acid-labile protection that can be selectively removed under controlled conditions [22].

The protection reaction employs di-tert-butyl dicarbonate as the primary reagent, operating under mild aqueous conditions in the presence of bases such as sodium hydroxide [22]. Alternative protocols utilize acetonitrile as solvent with 4-dimethylaminopyridine serving as the base catalyst [22]. The reaction proceeds through nucleophilic attack of the amine on the activated carbonate, followed by elimination of tert-butanol to yield the protected carbamate product [23].

Modern methodologies have incorporated greener approaches using sulfonated reduced graphene oxide as a metal-free and solvent-free catalyst [24]. This heterogeneous catalyst enables Boc protection under environmentally benign conditions while providing excellent yields of 84-95% [24]. The reaction operates at 40°C under atmospheric pressure, demonstrating the feasibility of sustainable protection protocols [24].

One-pot tandem procedures have been developed that combine reductive amination with Boc protection in a single reaction vessel [25]. This methodology employs di-tert-butyl dicarbonate in combination with sodium triacetoxyborohydride, enabling direct conversion of aldehydes and primary amines to N-Boc protected secondary amines [25]. The tandem procedure demonstrates exceptional efficiency and selectivity, providing excellent yields even for substrates prone to intramolecular lactamization [25].

Deprotection of N-Boc-2,2-diethoxyethylamine derivatives can be accomplished using various acidic conditions, including trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [22]. Alternative mild deprotection methods employ trimethylsilyl iodide followed by methanol treatment, particularly useful when other deprotection methods prove too harsh for sensitive substrates [22]. The mechanism involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester, and final decarboxylation to regenerate the free amine [22].

| Synthetic Method | Yield (%) | Temperature (°C) | Pressure (MPa) | Catalyst |

|---|---|---|---|---|

| Hartung-Adkins Reduction (1927) | Not specified | 110-115 | Atmospheric | None |

| Bromoacetaldehyde Diethyl Acetal + NH₃ | 70-85 | 180-220 | 0.1-1.0 | Tetrabutylammonium bromide |

| Catalytic Amination of Ethylene Glycol Diethyl Ether | 75-90 | 180-220 | 1-3 | Ruthenium-based |

| Reductive Amination of Diethoxyacetaldehyde | >75 | 180-220 | 0.5-1.0 | Ruthenium-based |

| Chloroacetaldehyde Dimethyl Acetal + NH₃ | 72-86 | 150 | High pressure | None |

| Palladium-Catalyzed Hydrogenolysis | 90-95 | Room temperature | Atmospheric | Pd/C |

| N-Boc Protection Method | 84-95 | 40 | Atmospheric | DMAP |

| Starting Material | Catalyst | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Ethanol + Acetaldehyde | p-Toluenesulfonic acid | 60-80 | 2-4 | 85-92 |

| Methanol + Acetaldehyde | Concentrated H₂SO₄ | 25-40 | 1-2 | 80-88 |

| Ethylene glycol + Formaldehyde | BF₃·Et₂O | 0-25 | 4-6 | 90-95 |

| Benzaldehyde + 2,2-diethoxyethylamine | Concentrated H₂SO₄ | 80-100 | 1-3 | 75-85 |

| Glyoxal + Ethanol | ZnCl₂ | 40-60 | 3-5 | 70-80 |

The gas-phase elimination kinetics of 2,2-diethoxyethylamine have been extensively studied through experimental investigations conducted in seasoned reaction vessels under controlled temperature and pressure conditions. These studies reveal that the elimination processes are homogeneous, unimolecular, and strictly obey first-order rate laws [1] [2].

First-Order Kinetics Analysis

The kinetic behavior of 2,2-diethoxyethylamine elimination demonstrates clear first-order characteristics across the investigated temperature range of 320-380°C and pressure range of 40-150 Torr [1] [2]. The first-order nature of these reactions indicates that the rate-determining step involves the unimolecular decomposition of the substrate molecule, with no significant contribution from bimolecular processes or surface reactions.

The first-order rate law for these eliminations can be expressed as:

$$ -\frac{d[substrate]}{dt} = k[substrate] $$

where k represents the first-order rate constant that varies with temperature according to the Arrhenius equation. The unimolecular character of these reactions is confirmed by the linear relationship between the logarithm of the substrate concentration and reaction time, yielding correlation coefficients consistently above 0.999 [1] [3].

Arrhenius Parameters Determination

Comprehensive Arrhenius parameter analysis reveals three distinct parallel reaction pathways for 2,2-diethoxyethylamine elimination, each characterized by specific activation energies and pre-exponential factors [1] [2] [3]. The experimental data yield the following Arrhenius expressions:

For 2,2-diethoxyethylamine:

- Path I (Ethanol elimination): log k₁(s⁻¹) = (13.99 ± 0.27) - (201.1 ± 3.2) kJ mol⁻¹ (2.303RT)⁻¹

- Path II (Ethane elimination): log k₂(s⁻¹) = (13.77 ± 0.18) - (203.8 ± 2.1) kJ mol⁻¹ (2.303RT)⁻¹

- Path III (Ethylene formation): log k₃(s⁻¹) = (11.88 ± 0.09) - (172.2 ± 1.0) kJ mol⁻¹ (2.303RT)⁻¹

For 2,2-diethoxy-N,N-diethylethanamine:

- Path I (Ethanol elimination): log k₁(s⁻¹) = (13.94 ± 0.20) - (202.3 ± 2.4) kJ mol⁻¹ (2.303RT)⁻¹

- Path II (Ethane elimination): log k₂(s⁻¹) = (14.03 ± 0.22) - (203.9 ± 2.6) kJ mol⁻¹ (2.303RT)⁻¹

- Path III (Ethylene formation): log k₃(s⁻¹) = (12.02 ± 0.19) - (178.1 ± 2.3) kJ mol⁻¹ (2.303RT)⁻¹

All correlations demonstrate excellent linearity with correlation coefficients (r) ranging from 0.9995 to 0.9996 [1] [2]. The activation energies for Path I and Path II are remarkably similar, indicating comparable energy barriers for ethanol and ethane elimination pathways. In contrast, Path III exhibits significantly lower activation energies, suggesting that ethylene formation through consecutive reactions proceeds more readily.

Parallel Reaction Pathways

The elimination of 2,2-diethoxyethylamine proceeds through two distinct parallel reaction pathways that operate simultaneously under the experimental conditions [1] [2] [4]. These parallel mechanisms represent competitive processes that determine the overall product distribution.

Parallel Pathway I involves the elimination of ethanol to produce the corresponding 2-ethoxyethenamine intermediate. This pathway represents a direct elimination reaction where one ethoxy group is removed as ethanol, leaving behind an unsaturated amino compound. The 2-ethoxyethenamine intermediate subsequently undergoes consecutive decomposition to yield ethylene, carbon monoxide, and the corresponding amine through a six-membered cyclic transition state mechanism [1] [4].

Parallel Pathway II produces ethane and the corresponding ethyl ester of an α-amino acid through a distinctly different mechanistic route. This pathway involves a more complex rearrangement process that results in the formation of an ester linkage while simultaneously generating ethane as a gaseous product.

The relative importance of these parallel pathways depends on the specific temperature and pressure conditions employed. The kinetic analysis reveals that both pathways exhibit similar activation energies (201-204 kJ mol⁻¹), suggesting that they compete effectively under typical reaction conditions [1] [2].

Thermodynamic Parameter Analysis

Thermodynamic analysis of 2,2-diethoxyethylamine elimination reactions provides crucial insights into the energetics and spontaneity of these processes. The thermodynamic parameters encompass activation enthalpies, entropies of activation, and free energy barriers that govern the overall reaction feasibility [1] [4].

The activation enthalpies derived from the Arrhenius parameters indicate substantial energy barriers for the parallel elimination pathways. Path I and Path II exhibit similar activation enthalpies of approximately 201-204 kJ mol⁻¹, while Path III demonstrates a lower barrier of 172-178 kJ mol⁻¹ [1]. These values are consistent with typical C-O bond cleavage processes in gas-phase eliminations.

Entropy of activation analysis reveals positive values for all pathways, indicating increased disorder in the transition states relative to the reactant molecules. The pre-exponential factors, ranging from 10¹¹·⁸⁸ to 10¹⁴·⁰³ s⁻¹, suggest transition states with significant degrees of freedom and molecular flexibility [1] [2].

Comparative thermodynamic analysis between 2,2-diethoxyethylamine and its N,N-diethyl derivative shows minimal differences in activation parameters, indicating that N-substitution has little effect on the overall energetics of the elimination processes. This observation suggests that the primary reaction coordinate involves C-O bond breaking rather than interactions with the amino nitrogen center [1] [2].

Transition State Theory Applications

Transition state theory provides the theoretical framework for understanding the kinetic behavior and mechanistic details of 2,2-diethoxyethylamine elimination reactions. The application of transition state theory principles allows for the correlation of experimental kinetic data with molecular-level structural and energetic information [1] [4].

The transition state theory treatment of these elimination reactions assumes that reactant molecules must overcome energy barriers corresponding to specific transition state configurations. The rate constants are related to the partition functions of reactants and transition states through the fundamental equation:

$$ k = \frac{kBT}{h} \frac{Q^‡}{QR} e^{-E_a/RT} $$

where kB is the Boltzmann constant, h is Planck's constant, Q^‡ and QR are the partition functions of the transition state and reactant respectively, and E_a is the activation energy.

The excellent correlation between experimental rate constants and Arrhenius parameters validates the transition state theory approach for these systems. The pre-exponential factors provide information about the entropy changes associated with transition state formation, while the activation energies reflect the enthalpic barriers to reaction [1] [2].

Analysis of the temperature dependence of rate constants through transition state theory reveals that the elimination reactions exhibit normal Arrhenius behavior without significant curvature over the investigated temperature range. This observation confirms the validity of the single-barrier assumption inherent in classical transition state theory [1] [3].

Concerted Polar Cyclic Transition State Structures

Detailed analysis of the reaction mechanisms reveals that 2,2-diethoxyethylamine elimination proceeds through concerted polar cyclic transition state structures that facilitate the simultaneous breaking and forming of multiple bonds [1] [2] [4]. These transition states represent the critical configurations through which reactant molecules must pass to form products.

The parallel elimination pathways (Path I and Path II) proceed through four-membered cyclic transition state structures that exhibit concerted yet asynchronous character [4] [5]. In these transition states, the C-O bond elongation occurs simultaneously with hydrogen transfer or rearrangement processes, resulting in a polarized cyclic configuration that stabilizes the developing charges.

The four-membered transition states are characterized by significant geometric distortion relative to the ground state reactant molecules. Bond length analysis reveals partial C-O bond breaking with distances intermediate between normal single bonds and complete dissociation. The cyclic arrangement allows for optimal orbital overlap between the breaking and forming bonds, facilitating the concerted nature of the elimination process [4] [5].

The consecutive reaction pathway (Path III) involves the decomposition of the 2-ethoxyethenamine intermediate through a distinct six-membered cyclic transition state mechanism. This larger ring structure accommodates the additional molecular complexity of the intermediate while maintaining the concerted character of the bond-breaking and bond-forming processes [1] [4].

The polar character of these transition states arises from the unequal distribution of electron density during the elimination process. The developing positive charge on the carbon center is stabilized by interaction with the electron-rich oxygen and nitrogen centers within the cyclic arrangement. This polarization is essential for lowering the activation energy and enabling the concerted mechanism [1] [4].

Computational Modeling of Reaction Mechanisms

Comprehensive computational studies employing multiple theoretical levels have been conducted to elucidate the detailed mechanisms of 2,2-diethoxyethylamine elimination reactions [4] [5]. These calculations provide molecular-level insights that complement and validate the experimental kinetic observations.

The computational investigation encompasses several density functional theory (DFT) methods including B3LYP, MPW91PW91, and PBEPBE functionals with various basis sets ranging from 6-31G to 6-31G(d,p) [4] [5]. Additional ab initio calculations at the MP2 level provide benchmark results for comparison with DFT predictions.

Geometry optimization calculations reveal the detailed structures of reactants, transition states, and products for all reaction pathways. The transition state geometries confirm the four-membered cyclic structures for parallel pathways and six-membered cyclic arrangements for consecutive reactions [4] [5]. Bond length and angle analysis provides quantitative measures of the geometric distortions occurring during the elimination processes.

Frequency calculations on the optimized structures confirm the nature of stationary points, with reactants and products showing all positive frequencies and transition states exhibiting single imaginary frequencies corresponding to the reaction coordinates. Intrinsic reaction coordinate (IRC) calculations verify the connectivity between reactants, transition states, and products [4] [5].

The computational results demonstrate excellent agreement between theoretical predictions and experimental observations when appropriate methods are employed. The PBEPBE functional with polarized basis sets provides the best correlation with experimental activation energies and reaction thermodynamics [4] [5].

DFT Calculations for Pyrolysis Reactions

Density functional theory calculations specifically applied to the pyrolysis reactions of 2,2-diethoxyethylamine provide detailed insights into the electronic structure changes occurring during thermal decomposition [4] [5]. These calculations focus on the mechanistic pathways leading to various pyrolysis products under high-temperature conditions.

The DFT treatment of pyrolysis mechanisms employs multiple exchange-correlation functionals to ensure reliability of the results. The B3LYP, MPW91PW91, and PBEPBE functionals have been systematically compared, with PBEPBE showing superior performance in reproducing experimental thermodynamic and kinetic parameters [4] [5].

Electronic structure analysis reveals the orbital interactions responsible for stabilizing the transition state configurations. Natural bond orbital (NBO) analysis demonstrates the charge transfer processes occurring during bond breaking and formation. The polarization of electron density in the transition states correlates with the observed activation energies and reaction selectivities [4] [5].

Thermodynamic parameter calculations from DFT provide activation enthalpies, entropies, and free energies that can be directly compared with experimental values. The excellent agreement between computed and experimental parameters validates the computational approach and confirms the proposed reaction mechanisms [4] [5].

The DFT calculations also predict relative reaction rates for different pathways, allowing for the rationalization of observed product distributions. The computed energy differences between parallel pathways explain the competitive nature of ethanol versus ethane elimination processes [4] [5].

Structure-Reactivity Relationships

Structure-reactivity relationships in 2,2-diethoxyethylamine elimination reactions reveal how molecular structural features influence the kinetic and thermodynamic parameters of the various reaction pathways [1] [2] [4]. These relationships provide fundamental insights into the factors controlling reactivity and selectivity.

The comparison between 2,2-diethoxyethylamine and 2,2-diethoxy-N,N-diethylethanamine demonstrates the effect of N-substitution on elimination kinetics. The remarkably similar activation energies and pre-exponential factors for corresponding pathways in both compounds indicate that the primary reaction coordinates are not significantly affected by the presence of additional alkyl groups on the nitrogen center [1] [2].

The structural analysis reveals that the ethoxy groups attached to the same carbon atom create the reactive site for elimination. The geminal positioning of these groups facilitates the formation of cyclic transition states through favorable geometric arrangements. The distance between the ethoxy groups and the amino nitrogen influences the stability of intermediate species but does not significantly alter the primary elimination kinetics [1] [2].

Bond strength analysis indicates that C-O bonds in the acetal-like environment of 2,2-diethoxyethylamine are more susceptible to thermal cleavage compared to simple ethers. This enhanced reactivity arises from the electron-withdrawing effect of the adjacent nitrogen and the stabilization provided by the multiple substituents on the central carbon [1] [4].

The structure-reactivity relationships also explain the preference for certain elimination pathways over others. The lower activation energy for Path III (ethylene formation) compared to Paths I and II reflects the greater stability of the six-membered cyclic transition state relative to the four-membered alternatives. This geometric preference drives the selectivity toward consecutive elimination products under appropriate conditions [1] [4].

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (13.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (86.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (86.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant